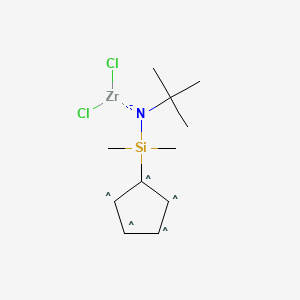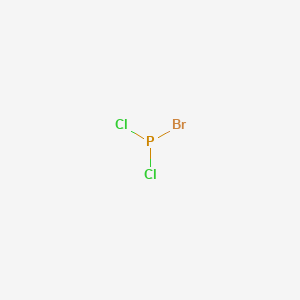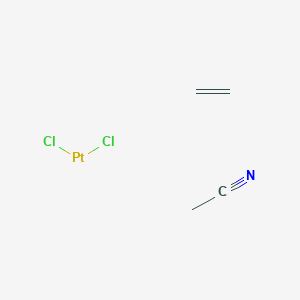
acetonitrile;dichloroplatinum;ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile;dichloroplatinum;ethene is a coordination compound with the molecular formula C4H7Cl2NPt. It is composed of acetonitrile, dichloroplatinum, and ethene. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;dichloroplatinum;ethene typically involves the reaction of platinum chloride with acetonitrile and ethene. One common method is to heat a suspension of platinum chloride in acetonitrile, which results in the formation of the desired compound. The reaction can be represented as follows:
[ \text{PtCl}_2 + 2 \text{CH}_3\text{CN} + \text{C}_2\text{H}_4 \rightarrow \text{PtCl}_2(\text{CH}_3\text{CN})_2(\text{C}_2\text{H}_4) ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The process typically involves the use of high-purity reagents and controlled reaction environments to prevent contamination and ensure consistent product quality.
化学反应分析
Types of Reactions
Acetonitrile;dichloroplatinum;ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the compound to lower oxidation states or even elemental platinum.
Substitution: Ligand substitution reactions are common, where the acetonitrile or ethene ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) or platinum(II) species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Acetonitrile;dichloroplatinum;ethene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of fine chemicals and as a precursor for other platinum-based compounds.
作用机制
The mechanism of action of acetonitrile;dichloroplatinum;ethene involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of stable complexes. This interaction can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand environment.
Uniqueness
Acetonitrile;dichloroplatinum;ethene is unique due to its specific ligand combination of acetonitrile and ethene. This combination imparts distinct chemical properties and reactivity compared to other platinum-based compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
34664-09-0 |
|---|---|
分子式 |
C4H7Cl2NPt |
分子量 |
335.09 g/mol |
IUPAC 名称 |
acetonitrile;dichloroplatinum;ethene |
InChI |
InChI=1S/C2H3N.C2H4.2ClH.Pt/c1-2-3;1-2;;;/h1H3;1-2H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
AQRWMGUHNGDCTA-UHFFFAOYSA-L |
规范 SMILES |
CC#N.C=C.Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)


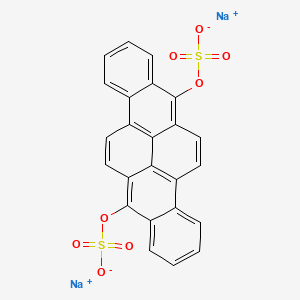
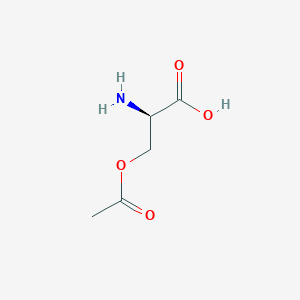
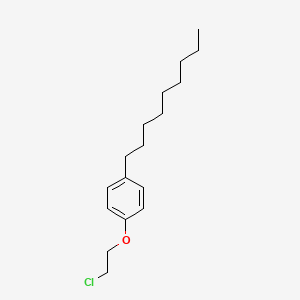

![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
